molecular formula C13H11BrN2O2S B7740078 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7740078
M. Wt: 339.21 g/mol
InChI Key: MDSXJWITENPVOQ-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group, an oxoethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyrimidin-4-one
  • 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one

Uniqueness

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the bromophenyl group and the oxoethyl group provides distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with desired biological or material properties .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSXJWITENPVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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